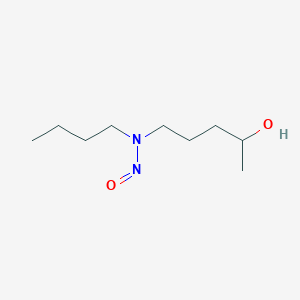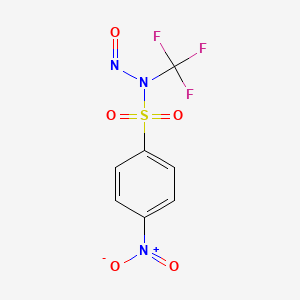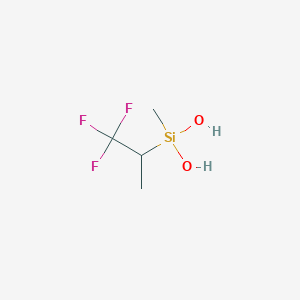
Methyl(1,1,1-trifluoropropan-2-yl)silanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is a chemical compound characterized by the presence of a trifluoropropyl group attached to a silanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,1-trifluoropropan-2-yl)silanediol typically involves the reaction of 1,1,1-trifluoropropan-2-ol with a silicon-containing reagent under controlled conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(1,1,1-trifluoropropan-2-yl)silanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl(1,1,1-trifluoropropan-2-yl)silanediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl(1,1,1-trifluoropropan-2-yl)silanediol involves its interaction with molecular targets and pathways The trifluoropropyl group can influence the compound’s reactivity and interactions with other molecules, while the silanediol moiety can participate in hydrogen bonding and other interactions
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoropropyl group but different functional groups.
Methyl(1,1,1-trifluoropropan-2-yl)amine: Another compound with a trifluoropropyl group but different nitrogen-containing functional group.
Uniqueness
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is unique due to the presence of both trifluoropropyl and silanediol groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
| 84841-29-2 | |
Fórmula molecular |
C4H9F3O2Si |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
dihydroxy-methyl-(1,1,1-trifluoropropan-2-yl)silane |
InChI |
InChI=1S/C4H9F3O2Si/c1-3(4(5,6)7)10(2,8)9/h3,8-9H,1-2H3 |
Clave InChI |
FASZOSNEIZGZFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)[Si](C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



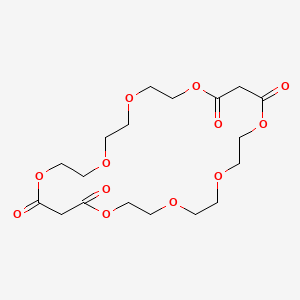
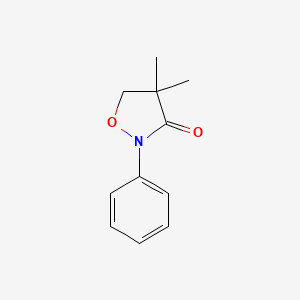
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
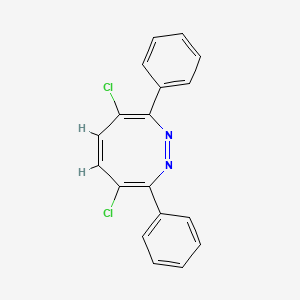
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
